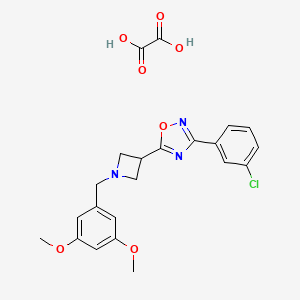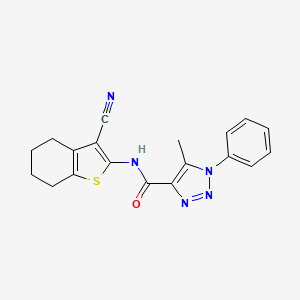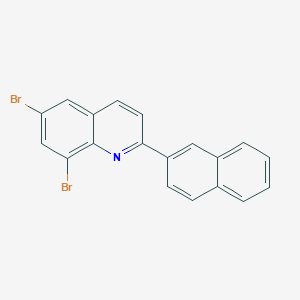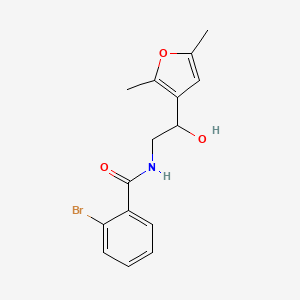![molecular formula C13H21N3O3S B2481350 5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-95-5](/img/structure/B2481350.png)
5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of pyrazole compounds typically includes a five-membered ring with two nitrogen atoms. In the case of this specific compound, it also includes an isopropyl group and a sulfonyl group .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including condensation with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, is a solid at room temperature .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored novel compounds for antileishmanial activity. The synthesized pyrazole derivative compound 13 demonstrated remarkable antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that compound 13 could be a potential candidate for antileishmanial drug development.
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, the hydrazine-coupled pyrazole derivatives compounds 14 and 15 exhibited substantial inhibition effects against Plasmodium berghei in vivoCompound 15 achieved an impressive 90.4% suppression, highlighting its promise as an antimalarial agent .
Structure-Activity Relationship (SAR)
Researchers have studied the structure-activity relationship (SAR) of pyrazole derivatives. Although toxicity varies within this class of chemicals, a consistent SAR trend has been observed for both antibacterial and antifungal activities .
Thermodynamic Properties
The compound 1-isopropyl-3,5-dimethylbenzene (a related structure) has been critically evaluated for its thermodynamic properties. These data are essential for understanding its behavior in various processes .
Indole Derivatives
While not directly related, it’s worth noting that indole derivatives have also been investigated for their biological potential. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested for in vitro antitubercular activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-8(2)16-10(4)13(9(3)14-16)20(17,18)15-6-12-5-11(15)7-19-12/h8,11-12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCASALCEAXBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)


![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)


